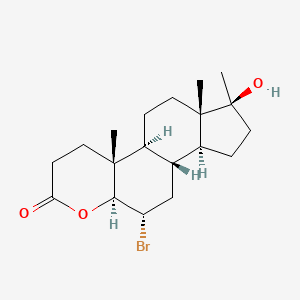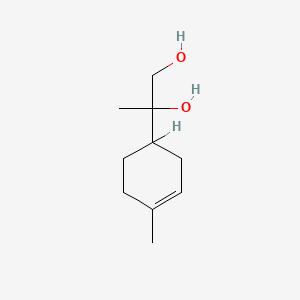
6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.
Industrial Production Methods
In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.
化学反应分析
Types of Reactions
Compound 6 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, Compound 6 can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of Compound 6 using reducing agents like lithium aluminum hydride can yield primary or secondary alcohols.
Substitution: Compound 6 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the carbon atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted compounds depending on the nucleophile used.
科学研究应用
Compound 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.
相似化合物的比较
Similar Compounds
- Compound 7
- Compound 8
- Compound 9
Comparison
Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.
Would you like more detailed information on any specific section?
属性
CAS 编号 |
24543-59-7 |
|---|---|
分子式 |
C19H29BrO3 |
分子量 |
385.3 g/mol |
IUPAC 名称 |
(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |
InChI 键 |
ZUIGZKIOHUNINA-LWPUPYOYSA-N |
SMILES |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
手性 SMILES |
C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |
规范 SMILES |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
同义词 |
BOMT Ro 7-2340 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)


![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)



![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)





